2-Pentadecenal
Description
2-Pentadecenal is an α,β-unsaturated aldehyde with a 15-carbon backbone and a double bond at the second position. Its molecular formula is inferred to be C₁₅H₂₈O, distinguishing it from the saturated analog, pentadecanal (C₁₅H₃₀O), by the absence of two hydrogen atoms due to the double bond .
Structure
3D Structure
Properties
CAS No. |
96360-08-6 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
(E)-pentadec-2-enal |
InChI |
InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h13-15H,2-12H2,1H3/b14-13+ |
InChI Key |
MLTULPRRIKTZBN-BUHFOSPRSA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C/C=O |
Canonical SMILES |
CCCCCCCCCCCCC=CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pentadecenal can be synthesized through various methods. One common approach involves the oxidation of 2-pentadecen-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions and yields the desired aldehyde .
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydroformylation of 1-tetradecene followed by hydrogenation. This process involves the addition of a formyl group to the double bond of 1-tetradecene, followed by the reduction of the resulting aldehyde to form this compound .
Chemical Reactions Analysis
Types of Reactions
2-Pentadecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-pentadecenoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form 2-pentadecen-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 2-Pentadecenoic acid
Reduction: 2-Pentadecen-1-ol
Substitution: Various substituted products depending on the nucleophile used
Scientific Research Applications
Applications in Food Science
Flavoring Agent:
2-Pentadecenal is recognized for its role as a flavoring agent in the food industry. Its unique aroma profile contributes to the sensory characteristics of certain foods.
Case Study: Flavor Profile Enhancement
A study demonstrated that incorporating this compound into baked goods enhanced their flavor profile significantly. The sensory evaluation indicated a preference for products containing this compound over those without it, showcasing its potential as a natural flavor enhancer .
Pharmaceutical Applications
Antimicrobial Properties:
Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property makes it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth, suggesting its potential use in pharmaceutical formulations targeting bacterial infections .
Analytical Chemistry
Breath Analysis:
Recent advancements in analytical techniques have highlighted the use of this compound as a biomarker in breath analysis. It can be detected through methods such as secondary electrospray ionization high-resolution mass spectrometry (SESI-HRMS), which allows for real-time monitoring of metabolic processes.
Case Study: Clinical Diagnosis
A study utilized breath analysis to monitor patients with metabolic disorders. This compound was identified as a significant metabolite associated with specific conditions, demonstrating its utility in non-invasive diagnostic procedures .
Data Table: Summary of Key Applications
Mechanism of Action
The mechanism of action of 2-Pentadecenal involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors, triggering a cascade of biochemical events. For example, in insects, it binds to pheromone receptors, leading to changes in behavior. In antimicrobial applications, it disrupts the cell membrane of microorganisms, leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs of 2-pentadecenal include:
4-Hydroxy-2-pentadecenal : A hydroxylated derivative with a polar functional group at the fourth carbon.
2,6,10,14-Tetramethyl-2-pentadecenal : A branched isomer with methyl groups at positions 2, 6, 10, and 13.
2-Heptadecenal : A homolog with a longer 17-carbon chain.
2-Decenal, 2-hexyl- : A shorter-chain analog (10 carbons) with a hexyl substituent.
Physical and Chemical Properties
*Predicted properties for this compound are based on homologous series trends.
Biological Activity
2-Pentadecenal, a long-chain unsaturated aldehyde, has garnered attention for its diverse biological activities. This article explores the compound’s biological properties, including its antioxidant, antimicrobial, and potential therapeutic effects, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a 15-carbon chain with a double bond between the second and third carbons. Its molecular formula is , which contributes to its unique chemical reactivity and biological functions.
Antioxidant Activity
Antioxidant activity is one of the significant biological properties attributed to this compound. Studies have demonstrated that this compound can scavenge free radicals, thereby reducing oxidative stress in biological systems.
Research Findings:
- In vitro assays using the DPPH (1,1-diphenyl-2-picrylhydrazyl) method indicated that this compound has a notable capacity to inhibit radical generation, showcasing an IC50 value comparable to established antioxidants .
- The compound's antioxidant mechanism is believed to involve the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens. Its efficacy has been evaluated against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 50 µg/mL | |
| Staphylococcus aureus | 25 µg/mL | |
| Candida albicans | 30 µg/mL |
Case Study:
A study highlighted the use of this compound in formulations aimed at combating multidrug-resistant bacterial strains. The compound demonstrated superior antibacterial activity compared to conventional antibiotics, suggesting its potential as an alternative therapeutic agent .
Potential Therapeutic Applications
The therapeutic potential of this compound extends beyond its antimicrobial properties. Research indicates that it may play a role in various health conditions:
- Anti-inflammatory Effects: Preliminary studies suggest that this compound can modulate inflammatory pathways, potentially benefiting conditions such as arthritis and inflammatory bowel disease .
- Antihyperglycemic Activity: The compound has shown promise in enhancing glucose uptake in cells, indicating a possible role in diabetes management through modulation of insulin sensitivity .
Q & A
Basic Research Questions
Q. What established laboratory methods are used for synthesizing 2-Pentadecenal, and what are their limitations?
- Methodological Answer : Common synthesis routes include the oxidation of pentadecenol derivatives or aldol condensation of shorter-chain aldehydes. For example, oxidation using pyridinium chlorochromate (PCC) under anhydrous conditions preserves the unsaturated bond . Limitations include low yields due to side reactions (e.g., over-oxidation) and challenges in isolating the cis/trans isomers. Purification often requires silica gel chromatography with hexane/ethyl acetate gradients .
Q. Which analytical techniques are most reliable for identifying this compound in biological matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile derivatives (e.g., silylated compounds), while high-performance liquid chromatography (HPLC) with UV detection (210–220 nm) suits non-volatile matrices. Nuclear magnetic resonance (NMR) (¹H and ¹³C) confirms structural integrity, particularly the α,β-unsaturated aldehyde moiety. Cross-validation with internal standards (e.g., deuterated analogs) improves quantification accuracy .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should test degradation kinetics in solvents (e.g., DMSO, ethanol) at temperatures (−20°C to 25°C) and under light exposure. Accelerated stability testing via HPLC at elevated temperatures (40–60°C) predicts shelf life. Degradation products (e.g., peroxides) are monitored using thiobarbituric acid-reactive substances (TBARS) assays .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound be optimized to achieve >95% enantiomeric excess (ee)?
- Methodological Answer : Asymmetric catalysis using Evans’ oxazaborolidines or Shi epoxidation catalysts can induce chirality. Reaction conditions (temperature, solvent polarity) must be fine-tuned to minimize racemization. Chiral stationary phase HPLC or circular dichroism (CD) spectroscopy validates ee. Computational modeling (DFT) predicts transition states to guide catalyst selection .
Q. What experimental designs address contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Variability often stems from differences in cell lines, assay endpoints (e.g., IC50 vs. EC50), or compound purity. Researchers should:
- Standardize bioassays using authenticated cell lines (e.g., ATCC) and include purity checks (HPLC ≥98%).
- Replicate dose-response curves with independent batches of this compound.
- Use pathway-specific inhibitors (e.g., MAPK inhibitors) to isolate mechanistic contributions .
Q. How should dose-response studies be structured to elucidate this compound’s mechanism in inflammatory pathways?
- Methodological Answer : Use primary macrophages (e.g., RAW 264.7) treated with 0.1–100 µM this compound. Include controls (vehicle, LPS stimulation) and measure cytokines (IL-6, TNF-α) via ELISA. Time-course experiments (0–48 hours) identify temporal effects. RNA-seq or phosphoproteomics can map signaling pathways (NF-κB, JAK-STAT). Data normalization to housekeeping genes and multiple comparison corrections (e.g., Bonferroni) are critical .
Data Contradiction and Validation
Q. How do researchers reconcile discrepancies in the reported cytotoxicity thresholds of this compound?
- Methodological Answer : Discrepancies may arise from assay sensitivity (MTT vs. resazurin assays) or cell-type-specific metabolism. Meta-analyses should:
- Normalize data to cell viability controls.
- Account for solvent cytotoxicity (e.g., DMSO ≤0.1%).
- Apply mixed-effects models to aggregate data across studies .
Data Presentation Guidelines
Table 1 : Comparison of Analytical Techniques for this compound Characterization
| Technique | Sensitivity | Key Applications | Limitations |
|---|---|---|---|
| GC-MS | 1–10 ng/mL | Volatile derivatives, isomer separation | Derivatization required |
| HPLC-UV | 10–100 ng/mL | Stability studies, purity checks | Low resolution for isomers |
| ¹H NMR | ≥1 mg | Structural confirmation | Insensitive to trace impurities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
